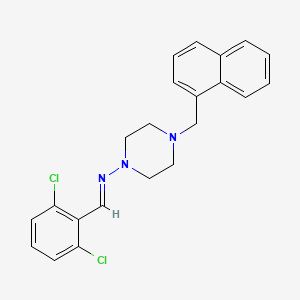![molecular formula C21H17BrN4O B11668100 N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11668100.png)
N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[g]indazole core, which is a fused bicyclic system, and a carbohydrazide functional group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 2-bromo-3-phenyl-2-propenal with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid at elevated temperatures (around 75°C) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its benzo[g]indazole core and carbohydrazide functional group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Eigenschaften
Molekularformel |
C21H17BrN4O |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C21H17BrN4O/c22-16(12-14-6-2-1-3-7-14)13-23-26-21(27)20-18-11-10-15-8-4-5-9-17(15)19(18)24-25-20/h1-9,12-13H,10-11H2,(H,24,25)(H,26,27)/b16-12-,23-13+ |
InChI-Schlüssel |
XCERGGGCAJUNMF-OLDBKCAOSA-N |
Isomerische SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br |
Kanonische SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC(=CC4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668017.png)


![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668050.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11668053.png)
![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668055.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11668068.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11668094.png)
![4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11668103.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668104.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
